Cas no 2090940-98-8 (2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine)
2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine Chemical and Physical Properties
Names and Identifiers
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- AKOS026723864
- 2-[4-(chloromethyl)-1-ethylpyrazol-3-yl]pyrazine
- 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine
- starbld0010629
- 2090940-98-8
- F2198-4894
- Pyrazine, 2-[4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl]-
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- Inchi: 1S/C10H11ClN4/c1-2-15-7-8(5-11)10(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2,5H2,1H3
- InChI Key: VBXAVABEMQANDQ-UHFFFAOYSA-N
- SMILES: ClCC1=CN(CC)N=C1C1C=NC=CN=1
Computed Properties
- Exact Mass: 222.0672241g/mol
- Monoisotopic Mass: 222.0672241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 43.6Ų
Experimental Properties
- Density: 1.31±0.1 g/cm3(Predicted)
- Boiling Point: 384.7±42.0 °C(Predicted)
- pka: -0.33±0.10(Predicted)
2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C174211-100mg |
2-(4-(chloromethyl)-1-ethyl-1h-pyrazol-3-yl)pyrazine |
2090940-98-8 | 100mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C174211-500mg |
2-(4-(chloromethyl)-1-ethyl-1h-pyrazol-3-yl)pyrazine |
2090940-98-8 | 500mg |
$ 435.00 | 2022-06-06 | ||
| TRC | C174211-1g |
2-(4-(chloromethyl)-1-ethyl-1h-pyrazol-3-yl)pyrazine |
2090940-98-8 | 1g |
$ 660.00 | 2022-06-06 | ||
| Life Chemicals | F2198-4894-0.25g |
2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine |
2090940-98-8 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
| Life Chemicals | F2198-4894-0.5g |
2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine |
2090940-98-8 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
| Life Chemicals | F2198-4894-1g |
2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine |
2090940-98-8 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
| Life Chemicals | F2198-4894-2.5g |
2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine |
2090940-98-8 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
| Life Chemicals | F2198-4894-5g |
2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine |
2090940-98-8 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
| Life Chemicals | F2198-4894-10g |
2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine |
2090940-98-8 | 95%+ | 10g |
$1957.0 | 2023-09-06 |
2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine
Research Briefing on 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine (CAS: 2090940-98-8) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of heterocyclic compounds, particularly pyrazine and pyrazole derivatives, as key scaffolds in drug discovery. Among these, 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine (CAS: 2090940-98-8) has emerged as a promising candidate due to its versatile reactivity and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in medicinal chemistry.
The compound 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine is characterized by a pyrazine ring linked to a chloromethyl-substituted pyrazole moiety. This structural motif enables diverse chemical modifications, making it a valuable intermediate in the synthesis of targeted small-molecule inhibitors. Recent studies (2023-2024) have explored its utility in kinase inhibitor development, leveraging the electrophilic chloromethyl group for covalent binding to cysteine residues in ATP-binding pockets. For instance, a study published in Journal of Medicinal Chemistry demonstrated its incorporation into EGFR inhibitors with enhanced selectivity profiles.
In addition to its role in covalent inhibitor design, 2090940-98-8 has been investigated for its immunomodulatory properties. A 2024 preprint in BioRxiv reported its derivatization into TLR4 agonists, where the pyrazine core facilitated hydrogen bonding interactions critical for receptor activation. Computational docking studies further supported its potential as a scaffold for innate immune system modulation, though in vivo validation remains ongoing.
From a synthetic chemistry perspective, novel routes to 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine have been optimized to improve yield and scalability. A recent patent (WO2023/154221) disclosed a one-pot tandem cyclization-chlorination protocol using 1-ethyl-3-aminopyrazole and dichloropyrazine precursors, achieving >85% purity under mild conditions. This methodological advancement addresses previous challenges in regioselective chloromethylation, enabling broader industrial adoption.
Despite these promising developments, challenges persist in the compound’s pharmacokinetic optimization. Early ADMET profiling (e.g., ACS Pharmacology & Translational Science, 2023) indicated moderate hepatic clearance, prompting ongoing structural refinements to mitigate metabolic instability. Collaborative efforts between academia and industry are now focusing on prodrug strategies to enhance bioavailability while retaining target engagement.
In conclusion, 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine represents a multifaceted tool in chemical biology, with applications spanning covalent drug discovery, immunopharmacology, and synthetic methodology. Future research directions may explore its utility in PROTACs (proteolysis-targeting chimeras) or as a fragment for DNA-encoded library screening. Continuous updates from clinical-stage derivatives will further elucidate its translational potential.
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